2-(4-(2-Carboxyethylcarbamoyl)phenoxy)-5-((4-(2-carboxyethyl-carbamoyl))phenylazo(-benzoic acid, (E)-
Overview
Description
The compound “2-(4-(2-Carboxyethylcarbamoyl)phenoxy)-5-((4-(2-carboxyethyl-carbamoyl))phenylazo(-benzoic acid, (E)-” is a chemical substance with the molecular formula C27H24N4O9. It is also known as 3,5-Bis[(E)-{4-[(2-carboxyethyl)carbamoyl]phenyl}diazenyl]-2-hydroxybenzoic acid .
Molecular Structure Analysis
The molecular structure of this compound consists of two phenyl rings, each substituted with a carboxyethylcarbamoyl group, linked through a phenoxy group and an azo group to a benzoic acid moiety .Physical And Chemical Properties Analysis
The compound has a molecular weight of 548.508. More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the sources I found .Scientific Research Applications
Molecular Interactions and Mesogenic Properties
Studies have demonstrated that derivatives of azobenzene and benzoic acid can form hydrogen-bonded molecular complexes, showing potential mesogenic properties. For instance, hydrogen-bonded complexes between azobenzene derivatives and pyridine derivatives were investigated, revealing that such complexes exhibit geometric and electronic characteristics conducive to mesophase formation, suggesting potential applications in liquid crystal technology and materials science (ChemChemTech, 2022).
Antioxidant Activity
Compounds structurally related to benzoic acid derivatives have been shown to possess significant antioxidant properties. For example, phenyl ether derivatives isolated from the marine-derived fungus Aspergillus carneus exhibited strong antioxidant activity, hinting at the potential for similar compounds to act as natural antioxidants in pharmacological or food industry applications (Natural Product Research, 2017).
Photoinduced Polymerization
The study of sulfur-containing carboxylic acids in conjunction with 4-carboxybenzophenone as a photoinitiating system for free-radical polymerization suggests that related carboxylic acid compounds might be valuable in the synthesis of polymers through photoinduced electron transfer polymerization. This has implications for developing new materials with specific optical, electrical, or mechanical properties (Macromolecules, 2000).
Antibacterial and Antifungal Activities
Research has also explored the biological activities of benzoic acid derivatives, including their antibacterial and antifungal effects. For instance, new fluorine-containing thiadiazolotriazinones, synthesized using benzoic acid derivatives, showed promising antibacterial activities, indicating the potential use of similar compounds in developing new antimicrobial agents (Phosphorus, Sulfur, and Silicon and the Related Elements, 2003).
Mechanism of Action
Target of Action
Balsalazide impurity 4, also known as Balsalazide disodium impurity 4, is a prodrug . The primary target of this compound is the large intestine, where it is enzymatically cleaved to produce mesalazine, also known as 5-aminosalicylic acid, or 5-ASA . Mesalazine is an anti-inflammatory drug that acts directly on ulcerative colitis .
Mode of Action
Balsalazide impurity 4 is delivered intact to the colon where it is cleaved by bacterial azoreduction to release equimolar quantities of mesalamine, which is the therapeutically active portion of the molecule . The exact mechanism of action of 5-aminosalicylic acid is unknown, but it appears to exert its anti-inflammatory effects locally (in the GI tract) rather than systemically .
Biochemical Pathways
The biochemical pathway involved in the action of Balsalazide impurity 4 is the azoreduction process carried out by bacteria in the colon . This process cleaves the compound, releasing mesalazine, which then acts on the large intestine to exert its anti-inflammatory effects . It is believed that 5-aminosalicylic acid diminishes inflammation by blocking the production of arachidonic acid metabolites in the colon through both the inhibition of cyclooxygenase and lipoxygenase .
Result of Action
The result of the action of Balsalazide impurity 4 is the reduction of inflammation in the large intestine, which is beneficial in the treatment of conditions such as ulcerative colitis . By delivering mesalazine directly to the site of inflammation, Balsalazide impurity 4 can effectively treat the symptoms of these conditions without causing systemic side effects .
properties
IUPAC Name |
2-[4-(2-carboxyethylcarbamoyl)phenoxy]-5-[[4-(2-carboxyethylcarbamoyl)phenyl]diazenyl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O9/c32-23(33)11-13-28-25(36)16-1-5-18(6-2-16)30-31-19-7-10-22(21(15-19)27(38)39)40-20-8-3-17(4-9-20)26(37)29-14-12-24(34)35/h1-10,15H,11-14H2,(H,28,36)(H,29,37)(H,32,33)(H,34,35)(H,38,39) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXJNXRKWSCKIFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCC(=O)O)N=NC2=CC(=C(C=C2)OC3=CC=C(C=C3)C(=O)NCCC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00158858 | |
Record name | 2-(4-(2-Carboxyethylcarbamoyl)phenoxy)-5-((4-(2-carboxyethyl-carbamoyl))phenylazo(-benzoic acid, (E)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00158858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
548.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1346606-62-9 | |
Record name | 2-(4-(2-Carboxyethylcarbamoyl)phenoxy)-5-((4-(2-carboxyethyl-carbamoyl))phenylazo(-benzoic acid, (E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346606629 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(4-(2-Carboxyethylcarbamoyl)phenoxy)-5-((4-(2-carboxyethyl-carbamoyl))phenylazo(-benzoic acid, (E)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00158858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-(2-CARBOXYETHYLCARBAMOYL)PHENOXY)-5-((4-(2-CARBOXYETHYL-CARBAMOYL))PHENYLAZO(BENZOIC ACID, (E)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8GL1USB1V3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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